molecular formula C11H11N B11944375 1,4-Methanonaphthalene-6-amine, 1,4-dihydro- CAS No. 35391-95-8

1,4-Methanonaphthalene-6-amine, 1,4-dihydro-

Cat. No.: B11944375
CAS No.: 35391-95-8
M. Wt: 157.21 g/mol
InChI Key: IVJVBCKECSDPQU-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,4-Methanonaphthalene-6-amine, 1,4-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

1,4-Methanonaphthalene-6-amine, 1,4-dihydro- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interactions with biological targets and pathways . Additionally, the compound is used in industrial applications, such as the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-6-amine, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Biological Activity

1,4-Methanonaphthalene-6-amine, 1,4-dihydro-, also known by its CAS number 35391-95-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,4-Methanonaphthalene-6-amine, 1,4-dihydro- is C13H13NC_{13}H_{13}N, with a molecular weight of approximately 197.25 g/mol. The structure features a naphthalene backbone with an amine substituent that plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₃N
Molecular Weight197.25 g/mol
CAS Number35391-95-8
IUPAC Name1,4-Methanonaphthalene-6-amine, 1,4-dihydro-

The biological activity of 1,4-Methanonaphthalene-6-amine is primarily attributed to its ability to interact with various biological targets. This compound has been studied for its potential as an enzyme inhibitor and as a modulator of biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation: Similar to other naphthalene derivatives, it can generate ROS, contributing to its cytotoxic effects on cancer cells.
  • DNA Intercalation: The planar structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential therapeutic applications:

Anticancer Activity

Research indicates that 1,4-Methanonaphthalene-6-amine exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For example:

  • A study demonstrated that the compound inhibited the proliferation of breast cancer cells through ROS-mediated pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent . It was evaluated against several bacterial strains, revealing significant inhibitory effects:

  • In vitro assays indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Activity

A recent investigation assessed the effects of 1,4-Methanonaphthalene-6-amine on human lung cancer cells (A549). The results showed:

  • IC50 Value: The compound had an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Mechanism: Apoptosis was confirmed through flow cytometry analysis and caspase activation assays.

Case Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial activity:

  • The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Properties

CAS No.

35391-95-8

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-4-amine

InChI

InChI=1S/C11H11N/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h1-4,6-8H,5,12H2

InChI Key

IVJVBCKECSDPQU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C=CC(=C3)N

Origin of Product

United States

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